![molecular formula C10H7BrFN3O2 B6362227 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240568-53-9](/img/structure/B6362227.png)

1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

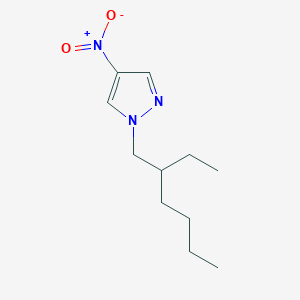

The compound “1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a bromine atom and a fluorine atom attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a nitro group attached to the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the overall shape and properties of the molecule due to their size and electronegativity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are influenced by the structure of the compound and the atoms it contains .Wissenschaftliche Forschungsanwendungen

Microwave Synthesis and Antimicrobial Activity

Compounds containing pyrazole structures, similar to 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole, have been explored for their antimicrobial properties. Raval, Desai, and Desai (2012) synthesized pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, exhibiting significant biological activity, including antimicrobial effects, through microwave synthesis (Raval, Desai, & Desai, 2012).

Synthesis and Crystal Structures

Loh et al. (2013) conducted a study on pyrazole compounds, focusing on their synthesis and crystal structure determination. This research contributes to understanding the structural aspects of compounds related to this compound (Loh et al., 2013).

X-Ray Supramolecular Structure and Synthesis

Padilla-Martínez et al. (2011) studied the molecular structures of pyrazole derivatives, focusing on their synthesis and X-ray supramolecular structure. This research provides insights into the structural characteristics of pyrazole-based compounds (Padilla-Martínez et al., 2011).

QSAR of Herbicidal Pyrazolyl Ethers

Clark (1996) explored the quantitative structure-activity relationships (QSAR) of herbicidal pyrazolyl ethers, a category encompassing compounds like this compound. This study highlighted their potential as herbicides (Clark, 1996).

Structural Characterization and Synthesis

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized pyrazole derivatives, similar to the compound , offering valuable insights into their chemical properties and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Reductive Cyclization in Pyrazole Derivatives

Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives, investigating the role of intramolecular hydrogen bonding in their reductive cyclization process. This study sheds light on the reactivity of such compounds (Szlachcic et al., 2020).

Synthesis and Biological Activities

Oliveira et al. (2017) evaluated the biological activities, including analgesic and anti-inflammatory effects, of pyrazole derivatives. Though the study focuses on a different pyrazole derivative, it provides context for the potential biological applications of similar compounds (Oliveira et al., 2017).

Identification and Characterization of a Research Chemical

McLaughlin et al. (2016) identified and characterized a novel pyrazole-based research chemical, providing a framework for understanding the synthesis and analytical characterization of such compounds (McLaughlin et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVDSGRPWJUTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

amine hydrochloride](/img/structure/B6362179.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)

![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)

![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)